trans,trans-Muconic acid

描述

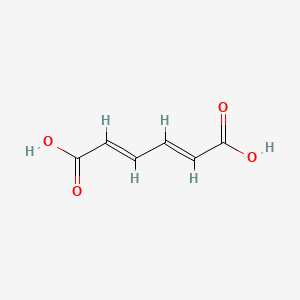

反式-反式-粘康酸: 是一种有机化合物,分子式为 C₆H₆O₄ 。它是一种具有共轭双键的二元羧酸,具体分类为己二烯二酸。 该化合物是粘康酸的三种异构体之一,另外两种是顺式-顺式-粘康酸和顺式-反式-粘康酸 .

准备方法

合成路线和反应条件: 反式-反式-粘康酸可以通过多种方法合成。一种常见的方法是顺式-顺式-粘康酸的异构化。 该过程通常涉及酯化反应,然后进行碘催化的异构化 。 另一种方法是乙二醛缩醛与酮烯在酸催化剂存在下的反应,然后进行水解 .

工业生产方法: 反式-反式-粘康酸的工业生产通常涉及生物技术途径。 例如,某些细菌可以酶促降解芳香族化合物以产生顺式-顺式-粘康酸,然后可以将其异构化为反式-反式形式 。 这种生物技术方法因其可持续和环保生产的潜力而受到越来越多的关注 .

化学反应分析

反应类型: 反式-反式-粘康酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的产物,例如己二酸.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 钯碳(Pd/C)等催化剂通常用于氢化反应.

主要产品:

己二酸: 通过反式-反式-粘康酸氧化形成的重要产物.

生物己二酸: 通过氢化生成.

配位聚合物: 通过与金属盐的取代反应形成.

科学研究应用

Biomarker for Benzene Exposure

Overview

trans,trans-Muconic acid is a metabolite of benzene, which is a known carcinogen. The compound is excreted in urine and serves as a biomarker for assessing exposure to benzene in both occupational and environmental contexts.

Key Findings

- Occupational Monitoring : Studies have shown that tt-MA levels correlate with benzene exposure in workers. For instance, one study indicated that tt-MA is recommended as a biomarker for monitoring benzene exposure levels above 0.25 ppm, with biological exposure indices set at 500 μg/g creatinine .

- Environmental Studies : A pilot study involving children in urban areas found detectable levels of tt-MA in 72% of subjects, indicating feasible use as a biomarker for environmental benzene exposure .

Data Table: Urinary Levels of this compound in Different Populations

| Population Group | Mean tt-MA (μg/g creatinine) | Sample Size | Reference |

|---|---|---|---|

| Chemical Workers | 2,352 | 61 | |

| Police Officers | 419 | 52 | |

| Urban Residents | Varied | 73 | |

| Rural Residents | Varied | 75 | |

| Inner-City Children | 176.6 ± 341.7 | 79 |

Research on Health Risks

Health Implications

The presence of this compound in urine has been linked to potential health risks associated with benzene exposure. Research indicates that higher urinary levels of tt-MA are associated with increased cancer risks due to benzene's carcinogenic properties.

- A study conducted among smokers revealed significantly higher urinary tt-MA levels compared to non-smokers (2.19 ± 2.32 mg/gCr vs. 0.24 ± 0.33 mg/gCr), suggesting that smoking may exacerbate benzene exposure risks .

- Another investigation highlighted that tt-MA is more specific than other metabolites at high levels of benzene exposure, making it a valuable tool for health risk assessments .

Biomonitoring and Exposure Assessment

Innovative Approaches

Advancements in biomonitoring techniques utilizing tt-MA are paving the way for more effective exposure assessments.

- Non-Invasive Monitoring : Emerging technologies aim to measure biomarkers like tt-MA using non-invasive methods such as saliva sampling, which could revolutionize how exposures are quantified and managed .

- Pharmacokinetic Models : The development of computational models to predict exposure doses based on biomarker concentrations can enhance the accuracy of risk assessments related to chemical exposures .

Case Studies

- Benzene Exposure among Workers

- Environmental Exposure in Children

作用机制

反式-反式-粘康酸的作用机制涉及其与各种分子靶点和途径的相互作用。 例如,在生产生物己二酸的氢化过程中,该化合物在催化剂表面发生吸附、反应和解吸 。 其结构中的共轭双键在其反应性和与其他分子的相互作用中起着至关重要的作用 .

相似化合物的比较

类似化合物:

- 顺式-顺式-粘康酸

- 顺式-反式-粘康酸

- 己二酸

- 富马酸

- 衣康酸

比较: 反式-反式-粘康酸因其共轭双键及其能够进行各种化学转化而独一无二。 与顺式-顺式和顺式-反式异构体不同,反式-反式形式更稳定,具有不同的反应性模式 。 此外,其可持续生产的潜力以及在绿色化学中的应用使其成为现代研究中一种有价值的化合物 .

生物活性

trans,trans-Muconic acid (tt-MA) is a dicarboxylic acid that serves as a significant biomarker for benzene exposure in humans. Its biological activity is primarily associated with its role as a metabolite of benzene, a well-known environmental and occupational pollutant. This article explores the biological activity of tt-MA, focusing on its metabolic pathways, significance as a biomarker, and implications for human health.

Metabolic Pathways

tt-MA is produced through the oxidative metabolism of benzene. The primary metabolic pathway involves the conversion of benzene to phenol, which is further oxidized to catechol and subsequently to muconaldehyde. The latter is then converted to tt-MA via enzymatic reactions catalyzed by various dehydrogenases .

Additionally, tt-MA can also be derived from dietary sources, particularly sorbic acid—commonly used as a food preservative. Studies have indicated that dietary intake of sorbic acid can significantly increase urinary excretion of tt-MA, complicating its interpretation as a specific biomarker for benzene exposure .

Biological Monitoring and Case Studies

tt-MA has been extensively studied as a biomarker for benzene exposure in various populations. Below are key findings from several case studies:

- Occupational Exposure : A study involving workers in a chemical manufacturing plant revealed that post-shift urinary levels of tt-MA were significantly higher compared to pre-shift samples. The mean urinary concentration was 0.81 mg/g creatinine post-shift, indicating acute exposure effects .

- Environmental Exposure : Research conducted on school-age children living near petrochemical complexes showed varying levels of tt-MA in urine samples. The geometric mean concentrations ranged from 5.28 ng/mL to 15.52 ng/mL across different schools, highlighting the potential environmental risks associated with industrial pollutants .

- Comparison with Other Biomarkers : In studies comparing tt-MA with S-phenylmercapturic acid (SPMA), tt-MA demonstrated higher specificity for high-level benzene exposure. For instance, a correlation coefficient of 0.905 was observed between benzene levels and urinary tt-MA compared to 0.537 for SPMA, suggesting that tt-MA may be more reliable in certain contexts .

Table: Summary of Key Findings on Urinary Levels of this compound

| Study Context | Population Description | Urinary tt-MA Concentration (mg/g creatinine) | Key Findings |

|---|---|---|---|

| Occupational Exposure | Chemical plant workers | Pre-shift: 0.40 ± 0.55 Post-shift: 0.81 ± 0.47 | Significant increase post-shift (p=0.025) |

| Environmental Exposure | School children near factories | Range: 5.28 - 15.52 ng/mL | Varying exposure levels based on proximity |

| Dietary Influence | General population | Increased after sorbic acid intake | Dietary sources complicate biomarker specificity |

Health Implications

The presence of elevated levels of tt-MA in urine is indicative of benzene exposure, which is associated with various health risks including hematotoxicity and potential carcinogenic effects. The myelotoxic effects attributed to benzene are partly mediated by its metabolites, including tt-MA and muconaldehyde .

Moreover, the non-specificity of tt-MA due to dietary influences necessitates careful interpretation in epidemiological studies aimed at assessing benzene exposure risks .

属性

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is trans,trans-muconic acid (t,t-MA) primarily used for in research?

A1: t,t-MA is primarily used as a biomarker for benzene exposure in humans. [, , , , , , , ]

Q2: How is t,t-MA related to benzene exposure?

A2: t,t-MA is a metabolite of benzene, meaning it's produced when the body breaks down benzene. Measuring t,t-MA levels in urine helps assess the extent of benzene exposure. [, , , , , , ]

Q3: Is t,t-MA a specific and reliable biomarker for benzene exposure?

A3: While t,t-MA is a sensitive indicator of benzene exposure, it's not entirely specific. Consuming foods preserved with sorbic acid can also elevate urinary t,t-MA levels, potentially leading to overestimation of benzene exposure. [, ]

Q4: How does smoking affect urinary t,t-MA levels?

A4: Smoking significantly increases t,t-MA levels in urine as cigarette smoke contains benzene. Studies have shown that t,t-MA levels are considerably higher in smokers compared to non-smokers. [, , , , , ]

Q5: Are there other factors besides benzene exposure and sorbic acid intake that can influence urinary t,t-MA levels?

A5: Yes, factors like age, sex, creatinine levels, and even certain medications can influence urinary t,t-MA levels. Researchers need to consider these factors when interpreting t,t-MA as a biomarker for benzene exposure. [, , , ]

Q6: What are the potential health risks associated with benzene exposure?

A6: Benzene is a known human carcinogen. Exposure to benzene, particularly long-term exposure, is linked to various health problems, including leukemia and other blood disorders. [, , , , ]

Q7: What is the significance of studying t,t-MA in petrol station workers?

A7: Petrol station workers are occupationally exposed to benzene as petrol contains this compound. Monitoring their urinary t,t-MA levels helps assess their exposure and potential health risks. [, , , ]

Q8: What is the molecular formula and weight of t,t-MA?

A8: The molecular formula of t,t-MA is C6H6O4, and its molecular weight is 142.11 g/mol. [, ]

Q9: Can you describe the structure of t,t-MA?

A9: t,t-MA is an open-chain unsaturated dicarboxylic acid with two carboxylic acid groups (-COOH) at the ends of a four-carbon chain containing two conjugated double bonds. [, , ]

Q10: What is the significance of cis-trans isomerism in muconic acid?

A10: Muconic acid exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-. The cis,cis-isomer is the primary product of biological production, but the trans,trans-isomer is more desirable for synthesizing various bio-based polymers. Therefore, isomerization of cis,cis-muconic acid to this compound is a crucial step in its utilization. [, , , ]

Q11: What are the potential applications of t,t-MA in the chemical industry?

A11: t,t-MA is a valuable platform chemical that can be used to synthesize various bio-based products, including adipic acid, terephthalic acid, and 1,4-cyclohexanedicarboxylic acid. These chemicals are important monomers for producing polymers like nylon and PET. [, , , ]

Q12: What is the role of catalysis in the conversion of t,t-MA to other valuable chemicals?

A12: Catalysis plays a critical role in converting t,t-MA to adipic acid and other useful monomers. Various catalysts, including noble metal nanoparticles like platinum, palladium, and rhodium, have been explored for the hydrogenation of muconic acid. [, , ]

Q13: What analytical techniques are commonly used to measure t,t-MA in urine?

A13: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most common method for quantifying t,t-MA in urine samples. [, , , , , , , ]

Q14: Are there other analytical methods for measuring t,t-MA?

A14: Yes, besides HPLC-UV, other techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) have also been explored for t,t-MA analysis. [, , ]

Q15: What are some challenges associated with the analytical determination of t,t-MA in urine?

A15: Matrix effects from urine components can interfere with t,t-MA detection. Therefore, efficient sample preparation techniques, such as solid-phase extraction, are crucial to minimize matrix interference and achieve accurate quantification. [, , , , ]

Q16: What are some current research directions regarding the use of t,t-MA?

A16: Current research focuses on optimizing the production of t,t-MA from renewable sources, developing efficient catalytic systems for its conversion to valuable monomers, and exploring its potential applications in synthesizing novel bio-based polymers. [, , ]

Q17: What is the role of computational chemistry in understanding t,t-MA and its reactions?

A17: Computational methods, such as density functional theory (DFT), can be used to study the electronic structure of t,t-MA, predict its reactivity, and design more efficient catalysts for its conversion to other useful chemicals. [, ]

Q18: What are the future prospects of t,t-MA as a platform chemical?

A18: With increasing demand for sustainable and environmentally friendly products, t,t-MA holds great promise as a platform chemical. Further research and development efforts in its production, conversion, and application can potentially lead to a more sustainable chemical industry. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。